Paeonilactone B

Descripción general

Descripción

Paeonilactone B is a naturally occurring monoterpene compound isolated from the roots of Paeonia lactiflora, a plant commonly used in traditional Chinese medicine. This compound belongs to the benzofuran family and has a molecular formula of C10H12O4. This compound is known for its various biological activities, including neuroprotective and antioxidant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Paeonilactone B involves several key steps. One notable method is the diastereoselective intramolecular Michael cyclization of phosphonates, followed by quenching with paraformaldehyde . Another approach is the telescoped intramolecular Michael/olefination (TIMO) method, which involves the use of diethyl phosphonoacetate and subsequent intramolecular Michael addition to form the lactone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complex synthesis and limited natural availability. Most production methods are still in the research and development phase, focusing on optimizing yields and reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Paeonilactone B undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include paraformaldehyde for quenching cyclized products and diethyl phosphonoacetate for Michael addition reactions .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Paeonilactone B has the molecular formula and is classified under organoheterocyclic compounds, specifically as a gamma-butyrolactone. Its structure contributes to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. In studies involving various extracts from Paeonia species, it was found that methanol extracts exhibited higher total polyphenol content (TPC), correlating with enhanced antioxidant activity . The ability of this compound to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

Antimicrobial Properties

This compound has shown promising results against various pathogens. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been documented in several studies. It modulates inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The modulation of cytokine production and inhibition of inflammatory mediators are key mechanisms through which this compound exerts its effects .

Case Study 1: Antibacterial Efficacy

In a controlled study, extracts from Paeonia officinalis, which contain this compound, were tested against MRSA strains. The minimum inhibitory concentration (MIC) was determined to be as low as 0.4673 µg/ml, demonstrating the compound's potent antibacterial activity . This finding supports further exploration into its use as a natural antimicrobial agent in clinical settings.

Case Study 2: Antioxidant Potential

A factorial design experiment assessed the TPC of different extracts from Paeonia species. Results indicated that methanol extracts significantly outperformed water extracts in terms of antioxidant capacity, correlating with higher concentrations of this compound . This suggests that extraction methods can be optimized to enhance the bioactive potential of plant-derived compounds.

Applications in Food Technology

The incorporation of this compound into food products is being explored due to its antioxidant properties. It can potentially improve the shelf life of food items by preventing oxidative degradation. Additionally, its antimicrobial effects could help in preserving food quality by inhibiting spoilage microorganisms.

Mecanismo De Acción

The mechanism of action of Paeonilactone B involves its interaction with reactive oxygen species (ROS), reducing oxidative stress in cells. This compound can modulate various molecular pathways involved in oxidative stress response, thereby protecting cells from damage . The exact molecular targets and pathways are still under investigation, but its neuroprotective effects are well-documented.

Comparación Con Compuestos Similares

Similar Compounds

Paeonilactone B is similar to other monoterpenes isolated from Paeonia lactiflora, such as:

- Paeonilactone C

- Paeoniflorigenone

- Benzoylpaeoniflorin

- Paeoniflorin

- Oxypaeoniflorin

- Albiflorin

Uniqueness

What sets this compound apart from these similar compounds is its unique benzofuran structure, which contributes to its distinct biological activities. Its specific neuroprotective and antioxidant properties make it a valuable compound for further research and potential therapeutic applications.

Actividad Biológica

Paeonilactone B, a monoterpenoid isolated from the roots of Paeonia species, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent scientific findings.

Chemical Structure and Synthesis

This compound is part of a family of compounds known as paeonilactones, which are characterized by their unique bicyclic structure. The synthesis of this compound has been achieved through various methods, including stereoselective synthesis using samarium diiodide (SmI2) mediated reactions, which have allowed researchers to explore its chemical properties and biological activities more effectively .

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that extracts containing this compound showed strong inhibition against reactive oxygen species (ROS), suggesting its potential in preventing oxidative stress-related diseases .

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating its potential as an anti-inflammatory agent. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Properties

Studies have identified that this compound possesses antimicrobial activity against various pathogens. Its effectiveness against strains such as Bacillus cereus and Staphylococcus aureus highlights its potential use in treating infections and as a natural preservative in food technology .

4. Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. It has been observed to inhibit acetylcholinesterase activity, which is linked to Alzheimer's disease, thus offering a pathway for further exploration in cognitive health .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and oxidative stress, such as acetylcholinesterase and cyclooxygenase-2 (COX-2) .

- Modulation of Signaling Pathways : this compound influences various signaling pathways, including NF-kB and MAPK pathways, which are crucial for mediating inflammatory responses .

- Interaction with Cellular Targets : Molecular docking studies suggest that this compound binds effectively to specific cellular targets, enhancing its bioactivity .

Case Studies

Recent studies have highlighted the potential applications of this compound:

- Study on Anti-inflammatory Activity : A controlled study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in mouse models. Results showed a significant reduction in inflammatory markers compared to control groups .

- Antioxidant Efficacy Assessment : In vitro assays measuring DPPH and ABTS radical scavenging activities demonstrated that extracts rich in this compound significantly outperformed standard antioxidants like ascorbic acid .

Data Summary

| Biological Activity | Measurement Method | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | IC50 = 25 µg/mL |

| Anti-inflammatory | ELISA for Cytokines | Decreased TNF-α by 40% |

| Antimicrobial | Zone of Inhibition Test | Effective against Bacillus cereus |

| Neuroprotective | Acetylcholinesterase Inhibition Assay | IC50 = 30 µg/mL |

Propiedades

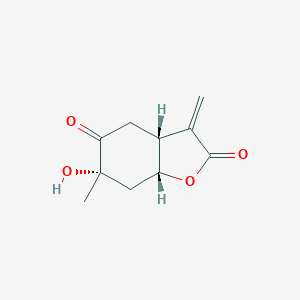

IUPAC Name |

(3aR,6S,7aR)-6-hydroxy-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h6-7,13H,1,3-4H2,2H3/t6-,7-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSTVWDPRTWASK-XSSZXYGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C(CC1=O)C(=C)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@@H]2[C@H](CC1=O)C(=C)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345684 | |

| Record name | Paeonilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98751-78-1 | |

| Record name | Paeonilactone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paeonilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAEONILACTONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6GK2A3EMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Paeonilactone B and where is it found?

A1: this compound is a terpenoid natural product found in the roots of the Paeonia albiflora plant. [] It is considered a minor component compared to other compounds like albiflorin. []

Q2: Can you describe some of the synthetic approaches used to produce this compound?

A2: Several synthetic routes have been developed to access this compound. Some key strategies include:

- Starting from enantiomerically enriched terpenol: This approach utilizes a ten-step process with an 11.5% overall yield and involves regioselective metalation and diastereoselective epoxidation as crucial steps. []

- Samarium Diiodide (SmI2)-Mediated Cascade Radical Cyclization: This method employs methylenecyclopropyl ketones and leverages the presence of HMPA for high diastereoselectivity in the cyclization, providing a short and effective route. [, , , ]

- Telescoped Intramolecular Michael/Olefination (TIMO) Sequence: This strategy provides rapid access to α-alkylidene-γ-butyrolactones, crucial intermediates in the synthesis of this compound, and has been used to prepare the compound in its enantiomerically pure form. [, , ]

- Utilization of R-(−)-carvone: This enantiospecific approach leverages R-(−)-carvone as a starting material for the synthesis of this compound and related compounds. []

Q3: How is this compound metabolized in the body?

A3: Studies using rat intestinal flora have shown that this compound is formed as a metabolite of paeoniflorin. [] The proposed metabolic pathway involves the initial conversion of paeoniflorin to albiflorin, followed by a series of transformations including glucose removal, phenyl group removal, or four-membered ring pyrolysis and rearrangement. These processes eventually lead to the formation of this compound. []

Q4: What is the biological activity of this compound?

A4: this compound, along with another compound called palbinone, has been shown to exhibit strong inhibitory activity against 3α-hydroxysteroid dehydrogenase (3α-HSD) in rat liver cytosol. []

Q5: Are there any known derivatives or adducts of Paeonilactone A, a related compound?

A5: Research has revealed that Paeonilactone A can form adducts with arylthiols in the presence of Lactobacillus brevis. [] These adducts are characterized by the covalent attachment of thiol groups to the C-8 position of the Paeonilactone A molecule. []

Q6: How can Paeonilactone A and this compound be analyzed in biological samples?

A6: A method using UPLC/TOF/MS has been developed for the simultaneous determination of Paeonilactone A and this compound in rat plasma. [] This method likely involves sample preparation techniques and may utilize picolinoyl derivatization for improved detection sensitivity.

Q7: What is the significance of 4-Hydroxycyclohex-2-en-1-one in relation to this compound?

A7: 4-Hydroxycyclohex-2-en-1-one serves as a key chiral building block in the synthesis of various natural products, including this compound. [] Different enantioselective methods have been developed for its preparation, enabling the synthesis of enantiomerically pure this compound. []

Q8: Can you explain the use of p-nitrobenzoate ester in understanding the structure of this compound?

A8: During the synthesis of this compound, a p-nitrobenzoate ester was derived from a key intermediate alcohol. [] X-ray crystallography of this ester allowed for the unambiguous determination of the stereochemistry of the precursor alcohol, which ultimately confirmed the stereochemistry of this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.